Home > Products > Screening Compounds P142464 > 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide -

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide

Catalog Number: EVT-5875895
CAS Number:
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

  • Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, , , , ]. This compound exhibits no agonist activity on its own but significantly enhances the effects of mGluR5 agonists [, , ]. Research suggests that CPPHA binds to a novel allosteric site on mGluR5, distinct from the well-characterized MPEP binding site [, , , ].

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

  • Compound Description: CDPPB acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) []. Research suggests that CDPPB exerts its potentiating effects by binding to the same allosteric site on mGluR5 as the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP) [].
  • Relevance: While not sharing the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl core with the target compound, CDPPB is discussed in the context of mGluR5 allosteric modulation alongside CPPHA, a close structural analogue of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide [].

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

  • Compound Description: VU-29 is a potent analog of CDPPB and a highly selective positive allosteric modulator (PAM) of mGluR5 []. It demonstrates efficacy in potentiating mGluR5 responses in native neuronal preparations [].
  • Relevance: Although lacking the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety of the target compound, VU-29 is a potent derivative of CDPPB, which is discussed in direct comparison to CPPHA, a structurally similar compound to 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide [].

3,3′-Difluorobenzaldazine (DFB)

  • Compound Description: DFB is a selective positive allosteric modulator (PAM) of mGluR5 [, ]. It does not exhibit agonist activity when applied alone but can potentiate the effects of mGluR5 agonists on calcium mobilization and ERK1/2 phosphorylation in astrocytes [, ].
  • Relevance: While structurally distinct from the target compound, DFB is discussed as another mGluR5 PAM alongside CPPHA, a compound sharing the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl core with 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide [, ]. This suggests potential functional similarities and shared research contexts for these molecules.

N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

  • Compound Description: NCFP is a potent and efficacious mGlu5 PAM belonging to the CPPHA series []. It demonstrates enhanced selectivity for mGlu5 compared to CPPHA and displays a unique pharmacological profile in the context of hippocampal synaptic plasticity [].

VU0001850 and VU0040237

  • Compound Description: These compounds represent a novel benzamide scaffold identified through a high-throughput screen for mGlu5 PAMs []. VU0001850 shows an EC50 of 1.3 μM with 106% GluMax, and VU0040237 exhibits an EC50 of 350 nM with 84% GluMax in mGlu5 potentiation assays [].
  • Relevance: Although structurally distinct from 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide, VU0001850 and VU0040237 are significant because they represent a novel class of mGlu5 PAMs discovered through research efforts aiming to develop new non-MPEP site allosteric modulators, similar to the target compound [].

VU0357121

  • Compound Description: This compound represents a highly optimized mGlu5 PAM derived from the VU0001850 and VU0040237 benzamide scaffold. It displays an EC50 of 33 nM with 92% GluMax in mGlu5 potentiation assays [].
  • Relevance: VU0357121 represents a potent outcome of research efforts focused on non-MPEP site mGlu5 PAMs []. While structurally distinct from 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide, its discovery highlights the ongoing pursuit of novel mGlu5 allosteric modulators with potentially improved pharmacological profiles compared to established chemical classes.

VU0365396

  • Compound Description: This compound represents the first identified neutral allosteric ligand for mGlu5 that does not bind to the MPEP site []. It does not inherently potentiate or inhibit mGlu5 activity but can modulate the effects of other allosteric modulators.
  • Relevance: Despite lacking a direct structural resemblance to the target compound, VU0365396 highlights the existence of additional uncharacterized allosteric sites on mGlu5 besides the well-studied MPEP and CPPHA binding sites []. This discovery underscores the complexity of mGlu5 allosteric modulation and suggests that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide might also interact with a distinct, yet undefined, allosteric site on the receptor.

Properties

Product Name

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(pyridin-4-ylmethyl)butanamide

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

InChI

InChI=1S/C18H17N3O3/c22-16(20-12-13-7-9-19-10-8-13)6-3-11-21-17(23)14-4-1-2-5-15(14)18(21)24/h1-2,4-5,7-10H,3,6,11-12H2,(H,20,22)

InChI Key

AYQIEMFCGUBPHF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NCC3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NCC3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.